molecular formula C5BrF9O B3040126 Nonafluoropentanoyl bromide CAS No. 159623-35-5

Nonafluoropentanoyl bromide

Cat. No. B3040126
CAS RN: 159623-35-5
M. Wt: 326.94 g/mol
InChI Key: CJRZVDYMJZXUDK-UHFFFAOYSA-N
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Description

Nonafluoropentanoyl bromide is a chemical compound with the molecular formula C5BrF9O . It belongs to the family of perfluoroalkyl bromides.


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C5BrF9O . The InChI representation of its structure is InChI=1S/C5BrF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 . The Canonical SMILES representation is C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.94 g/mol . It has a computed complexity of 293 . Other computed properties include a topological polar surface area of 17.1 Ų, a heavy atom count of 16, and a covalently-bonded unit count of 1 .

Scientific Research Applications

Nonafluoropentanoyl bromide has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, as a reactant in organic synthesis reactions, and as a reagent in the production of polymers. It has also been used in the study of cellular metabolism, as a tool to study the effects of halogenated carboxylic acids on cell physiology.

Mechanism of Action

Nonafluoropentanoyl bromide works by disrupting the normal functioning of cells. It binds to the cell membrane, and causes disruptions in the normal cell signaling pathways, leading to changes in cellular metabolism. The exact mechanism of action is not fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and amino acids, and has been shown to inhibit the growth of bacteria. It has also been shown to induce apoptosis in certain cell types, and has been shown to cause DNA damage and cell death.

Advantages and Limitations for Lab Experiments

Nonafluoropentanoyl bromide has several advantages for use in lab experiments. It is a volatile liquid, making it easy to store and use. It is also relatively inexpensive, making it cost-effective for use in research. However, it is also a strong irritant and has the potential to cause DNA damage, making it important to use caution when handling it.

Future Directions

Nonafluoropentanoyl bromide has a variety of potential future applications. It could be explored as a potential therapeutic agent for the treatment of certain diseases. It could also be used to study the effects of halogenated carboxylic acids on cell physiology, and could be used in the production of polymers and other compounds. Additionally, it could be used as a tool to study the effects of environmental contaminants on cell physiology.

properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRZVDYMJZXUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895349
Record name Nonafluoropentanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159623-35-5
Record name Nonafluoropentanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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